![molecular formula C4H12N2O2 B14230666 [(2-Aminoethyl)azanediyl]dimethanol CAS No. 623173-08-0](/img/structure/B14230666.png)
[(2-Aminoethyl)azanediyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a liquid at room temperature and is highly soluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2-Aminoethyl)azanediyl]dimethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . The general reaction is as follows:
Ethylenediamine+Ethylene oxide→N,N-Bis(2-hydroxyethyl)ethylenediamine
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Aminoethyl)azanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
[(2-Aminoethyl)azanediyl]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(2-Aminoethyl)azanediyl]dimethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethanolamine: Similar in structure but with different functional groups.
Ethylenediamine: The parent compound used in the synthesis of [(2-Aminoethyl)azanediyl]dimethanol.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and ability to form hydrogen bonds make it particularly useful in biochemical and industrial contexts .
Eigenschaften
CAS-Nummer |
623173-08-0 |
|---|---|
Molekularformel |
C4H12N2O2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
[2-aminoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6(3-7)4-8/h7-8H,1-5H2 |
InChI-Schlüssel |
OWRRVTILKGFXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CO)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
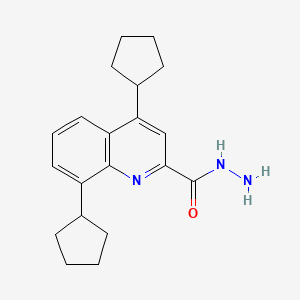
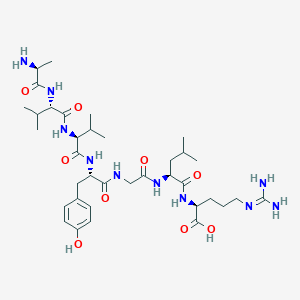
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
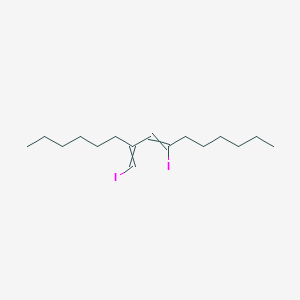
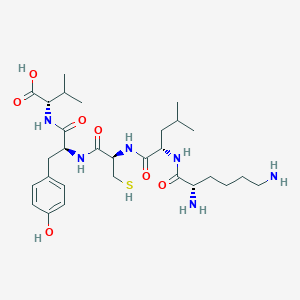
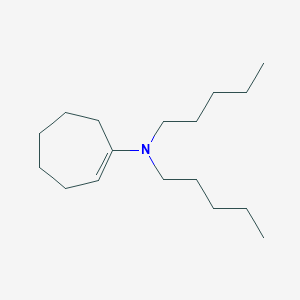
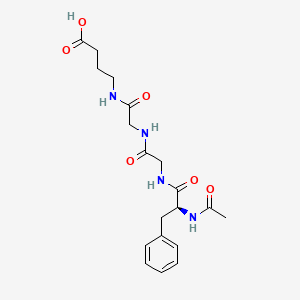

![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
